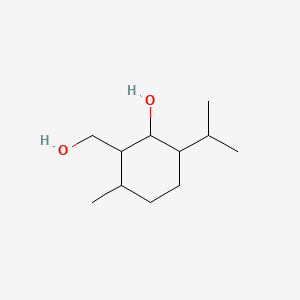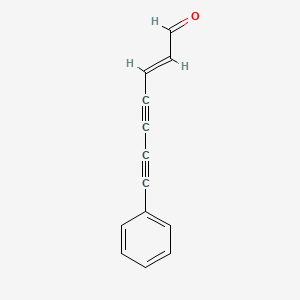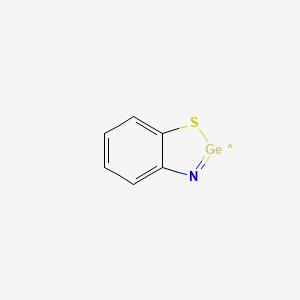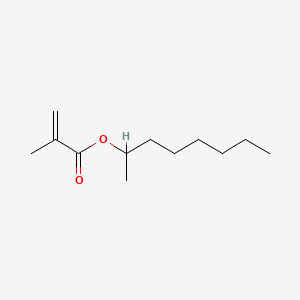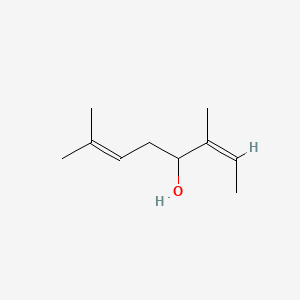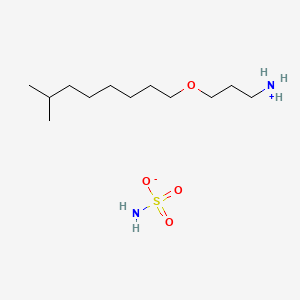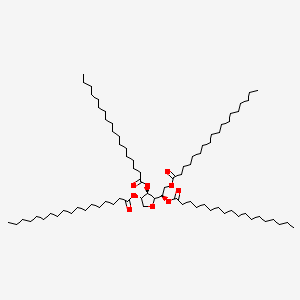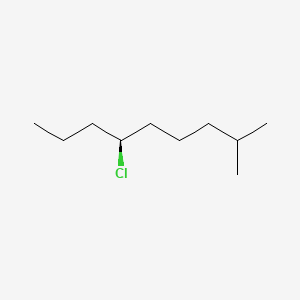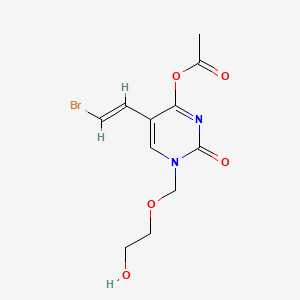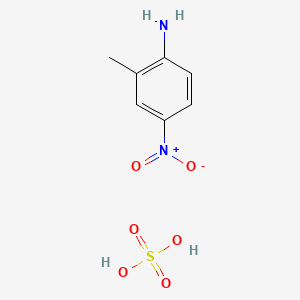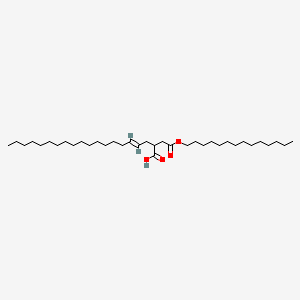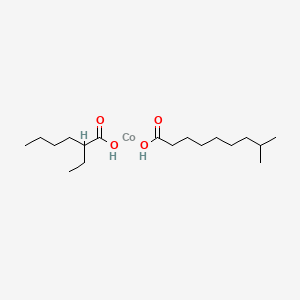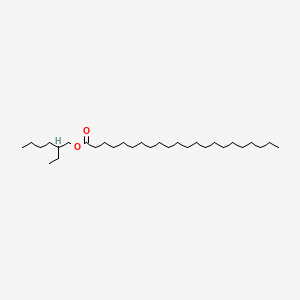
2-Ethylhexyl docosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylhexyl docosanoate is an ester compound formed from the reaction between docosanoic acid and 2-ethylhexanol. It is known for its use in various industrial applications due to its unique chemical properties, such as its ability to act as a lubricant and its stability under different conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethylhexyl docosanoate is synthesized through an esterification reaction between docosanoic acid and 2-ethylhexanol. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, docosanoic acid and 2-ethylhexanol, are mixed in the presence of a catalyst and heated to the desired temperature. The reaction mixture is then subjected to distillation to remove water and other by-products, resulting in the pure ester compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylhexyl docosanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Docosanoic acid and 2-ethylhexanol.
Reduction: 2-Ethylhexanol and docosanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Ethylhexyl docosanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a biocompatible lubricant in medical devices.
Medicine: Explored for its use in drug delivery systems due to its stability and non-toxicity.
Industry: Utilized as a plasticizer in the production of flexible plastics and as a lubricant in various mechanical applications.
Mecanismo De Acción
The mechanism by which 2-ethylhexyl docosanoate exerts its effects is primarily through its physical properties. As a lubricant, it reduces friction between surfaces by forming a thin film. In drug delivery systems, it acts as a carrier for active pharmaceutical ingredients, facilitating their controlled release.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethylhexyl palmitate
- 2-Ethylhexyl stearate
- 2-Ethylhexyl oleate
Uniqueness
2-Ethylhexyl docosanoate is unique due to its longer carbon chain compared to similar compounds like 2-ethylhexyl palmitate and 2-ethylhexyl stearate. This longer chain length contributes to its higher melting point and greater stability, making it suitable for applications requiring high-temperature resistance and long-term stability.
Propiedades
Número CAS |
87891-59-6 |
|---|---|
Fórmula molecular |
C30H60O2 |
Peso molecular |
452.8 g/mol |
Nombre IUPAC |
2-ethylhexyl docosanoate |
InChI |
InChI=1S/C30H60O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-27-30(31)32-28-29(6-3)26-8-5-2/h29H,4-28H2,1-3H3 |
Clave InChI |
QOQFINCLYXSMAH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


